molecular formula C27H19ClN2O2S B302519 7-(2-chlorophenyl)-10-(3-hydroxybenzylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one

7-(2-chlorophenyl)-10-(3-hydroxybenzylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one

Numéro de catalogue B302519
Poids moléculaire: 471 g/mol
Clé InChI: FACIKDVVMIJDLA-HZHRSRAPSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

7-(2-chlorophenyl)-10-(3-hydroxybenzylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as SCH 66336 and has been the subject of extensive research in recent years.

Mécanisme D'action

The mechanism of action of SCH 66336 involves the inhibition of protein tyrosine kinases, particularly the epidermal growth factor receptor (EGFR) and the HER-2/neu receptor. This inhibition leads to the suppression of downstream signaling pathways that are involved in cell proliferation, angiogenesis, and metastasis.
Biochemical and Physiological Effects:
SCH 66336 has been shown to have significant effects on various biochemical and physiological processes. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and suppress metastasis (the spread of cancer cells to other parts of the body). Additionally, SCH 66336 has been shown to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of SCH 66336 is its potent inhibitory activity against protein tyrosine kinases, particularly EGFR and HER-2/neu. This makes it a promising candidate for the development of targeted cancer therapies. However, one of the limitations of SCH 66336 is its poor solubility, which can make it difficult to administer in vivo.

Orientations Futures

There are several potential future directions for the research on SCH 66336. One area of interest is the development of novel formulations that improve the solubility and bioavailability of the compound. Additionally, further studies are needed to elucidate the precise mechanisms of action of SCH 66336 and to identify potential biomarkers that can be used to predict patient response. Finally, there is a need for clinical trials to evaluate the safety and efficacy of SCH 66336 in humans.
In conclusion, SCH 66336 is a promising compound that has potential applications in cancer treatment and other areas of medicine. Its potent inhibitory activity against protein tyrosine kinases makes it a promising candidate for the development of targeted therapies. However, further research is needed to fully understand its mechanisms of action and to develop novel formulations that improve its solubility and bioavailability.

Méthodes De Synthèse

The synthesis of SCH 66336 involves the reaction between 2-chlorobenzaldehyde and 3-hydroxybenzylamine in the presence of thionyl chloride. The resulting intermediate is then reacted with 2-mercaptobenzothiazole to yield SCH 66336. This synthesis method has been optimized to produce high yields of the compound.

Applications De Recherche Scientifique

SCH 66336 has been studied extensively for its potential applications in cancer treatment. It has been found to inhibit the activity of protein tyrosine kinases, which are enzymes that play a crucial role in the growth and proliferation of cancer cells. This inhibition leads to the suppression of tumor growth and has shown promising results in preclinical studies.

Propriétés

Nom du produit

7-(2-chlorophenyl)-10-(3-hydroxybenzylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one

Formule moléculaire

C27H19ClN2O2S

Poids moléculaire

471 g/mol

Nom IUPAC

(14E)-11-(2-chlorophenyl)-14-[(3-hydroxyphenyl)methylidene]-15-thia-12,17-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,16-pentaen-13-one

InChI

InChI=1S/C27H19ClN2O2S/c28-22-11-4-3-10-20(22)25-21-13-12-17-7-1-2-9-19(17)24(21)29-27-30(25)26(32)23(33-27)15-16-6-5-8-18(31)14-16/h1-11,14-15,25,31H,12-13H2/b23-15+

Clé InChI

FACIKDVVMIJDLA-HZHRSRAPSA-N

SMILES isomérique

C1CC2=C(C3=CC=CC=C31)N=C4N(C2C5=CC=CC=C5Cl)C(=O)/C(=C\C6=CC(=CC=C6)O)/S4

SMILES

C1CC2=C(C3=CC=CC=C31)N=C4N(C2C5=CC=CC=C5Cl)C(=O)C(=CC6=CC(=CC=C6)O)S4

SMILES canonique

C1CC2=C(C3=CC=CC=C31)N=C4N(C2C5=CC=CC=C5Cl)C(=O)C(=CC6=CC(=CC=C6)O)S4

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.